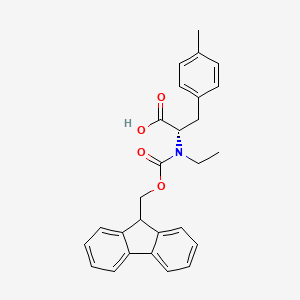

Fmoc-N-Et-Phe(4-Me)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-N-Ethyl-4-Methylphenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an ethyl group attached to the nitrogen atom, and a methyl group on the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

準備方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis begins with the protection of the amino group of 4-methylphenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.

Ethylation: The protected amino acid is then subjected to ethylation. This can be achieved by reacting the Fmoc-protected 4-methylphenylalanine with ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of Fmoc-N-Ethyl-4-Methylphenylalanine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, leading to the formation of a secondary amine.

Substitution: The ethyl group attached to the nitrogen can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products:

Oxidation: 4-Methylphenylalanine carboxylic acid derivative.

Reduction: Secondary amine derivative.

Substitution: Various N-substituted derivatives depending on the substituent used.

科学的研究の応用

Chemistry:

Peptide Synthesis: Fmoc-N-Ethyl-4-Methylphenylalanine is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.

Chiral Catalysts: The compound can be used as a chiral building block in the synthesis of chiral catalysts for asymmetric synthesis.

Biology:

Protein Engineering: It is used in the design and synthesis of modified peptides and proteins with enhanced properties.

Enzyme Inhibition: The compound can be used to study enzyme-substrate interactions and inhibition mechanisms.

Medicine:

Drug Development: Fmoc-N-Ethyl-4-Methylphenylalanine is explored as a potential building block in the development of peptide-based drugs.

Diagnostic Tools: It can be used in the synthesis of peptide probes for diagnostic applications.

Industry:

Material Science: The compound is used in the synthesis of peptide-based materials with unique properties.

Biotechnology: It is employed in the development of bioconjugates and other biotechnological applications.

作用機序

The mechanism of action of Fmoc-N-Ethyl-4-Methylphenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The ethyl and methyl groups provide steric hindrance, influencing the conformation and reactivity of the resulting peptides. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence it is incorporated into.

類似化合物との比較

Fmoc-Phenylalanine: Lacks the ethyl and methyl groups, making it less sterically hindered.

Fmoc-N-Methylphenylalanine: Contains a methyl group on the nitrogen but lacks the ethyl group.

Fmoc-4-Methylphenylalanine: Lacks the ethyl group on the nitrogen.

Uniqueness: Fmoc-N-Ethyl-4-Methylphenylalanine is unique due to the presence of both the ethyl and methyl groups, which provide additional steric hindrance and influence the conformation and reactivity of the peptides it is incorporated into. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.

生物活性

Fmoc-N-Et-Phe(4-Me)-OH, also known as Nα-Fmoc-Nα-Ethyl-L-4-methylphenylalanine, is a derivative of phenylalanine that has gained attention in the fields of peptide synthesis, drug development, and bioconjugation. This compound features the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The biological activity of this compound is primarily studied in relation to its applications in creating bioactive peptides and its potential therapeutic uses.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₉NO₂

- Molecular Weight : 247.32 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in DMF and other organic solvents commonly used in peptide synthesis.

Applications in Peptide Synthesis

This compound serves as a critical building block in peptide synthesis. Its applications include:

- Peptide Synthesis : Utilized in SPPS to construct complex peptides with desired biological activities. The Fmoc group allows for efficient coupling and deprotection processes, leading to high yields of peptide products .

- Drug Development : The compound is employed in the design of peptide-based drugs, enhancing their stability and efficacy. Its derivatives have shown promise in targeting specific biological pathways .

- Bioconjugation : this compound can be used to attach peptides to various biomolecules, facilitating the development of targeted drug delivery systems .

Biological Activity

The biological activity of this compound has been explored through various studies:

- Neuroscience Research : This compound is investigated for its role in neurotransmitter function and its potential implications for neurological disorders. Its structural modifications may influence receptor interactions and signaling pathways .

- Self-Assembly and Hydrogel Formation : Recent studies have demonstrated that Fmoc-dipeptides, including those derived from α-methyl-L-phenylalanine, exhibit self-assembly properties that lead to the formation of hydrogels. These hydrogels have applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to support cell growth .

- Cell Viability Studies : Research has indicated that peptides incorporating this compound enhance cell viability and promote migration within hydrogel matrices, making them suitable for applications in tissue engineering .

Case Study 1: Peptide Array Screening

A study utilized peptide arrays containing derivatives of this compound to screen for bioactive peptides capable of inducing specific cellular responses. The results indicated that modifications at the phenylalanine position significantly affected biological activity, with some peptides showing enhanced cell penetration and activity against cancer cell lines .

Case Study 2: Hydrogel Applications

In another investigation, hydrogels formed from Fmoc-dipeptides were tested for their mechanical properties and degradation rates. The study found that incorporating this compound resulted in hydrogels with improved structural integrity and bioactivity, demonstrating potential for use in regenerative therapies .

Comparative Data Table

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Enhances cell viability; promotes migration | Tissue Engineering |

| N-Fmoc-Ser(tBu)-OH | High conversion rates in peptide synthesis | Peptide Synthesis |

| N-Fmoc-Thr(tBu)-OH | Effective coupling with minimal side reactions | Drug Development |

特性

IUPAC Name |

(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-3-28(25(26(29)30)16-19-14-12-18(2)13-15-19)27(31)32-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,3,16-17H2,1-2H3,(H,29,30)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMWSWHQFZWAHZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=C(C=C1)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](CC1=CC=C(C=C1)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。